5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole
Description
This compound features an isoxazole core substituted with a 3,4-dichlorophenyl group at position 5 and a phenylsulfanylmethyl group at position 2.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(phenylsulfanylmethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-14-7-6-11(8-15(14)18)16-9-12(19-20-16)10-21-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGKZIKVJAFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Dichlorophenyl Group: This step may involve the use of 3,4-dichlorobenzaldehyde or a similar precursor.
Attachment of the Phenylsulfanyl Methyl Group: This can be done through nucleophilic substitution reactions using thiophenol and a suitable methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring or the dichlorophenyl group can be reduced under specific conditions.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced isoxazole derivatives or dechlorinated products.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole typically involves:
- Formation of the Isoxazole Ring : Cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.
- Introduction of the Dichlorophenyl Group : Using 3,4-dichlorobenzaldehyde as a precursor.
- Attachment of the Phenylsulfanyl Methyl Group : Through nucleophilic substitution reactions with thiophenol and a methylating agent.
Chemistry
As a building block for synthesizing more complex molecules, this compound can be utilized in various organic synthesis pathways to develop new materials or chemical intermediates.
Biology
The compound has potential as a biochemical probe or inhibitor in studies aimed at understanding enzyme functions or cellular processes. Its unique structure may allow it to interact with specific biological targets.
Medicine
Research into the pharmacological properties of this compound is ongoing. Preliminary studies suggest it may have therapeutic applications due to its ability to modulate biological activities.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various isoxazole derivatives, including this compound, which demonstrated significant inhibitory activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Anticonvulsant Activity
Research focused on the anticonvulsant potential revealed that this compound significantly reduced seizure frequency in rodent models. The mechanism was attributed to modulation of neurotransmitter release and receptor activity.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Potential biochemical probe and enzyme inhibitor |
| Medicine | Possible therapeutic applications; ongoing pharmacological studies |
| Antimicrobial | Significant activity against Staphylococcus aureus |
| Anticonvulsant | Reduction in seizure frequency in animal models |
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.
Generation of Reactive Species: Leading to oxidative stress or other cellular effects.
Comparison with Similar Compounds
Heterocyclic Core Variations
Isoxazole vs. Oxadiazole-Thione (): Derivatives such as 5a-5k replace the isoxazole with an oxadiazole-thione core. However, the isoxazole core in the target compound may offer better metabolic stability due to reduced ring strain .
Isoxazole vs. Thiazole ():
Compounds 4 and 5 in use a thiazole core with fluorophenyl substituents. Thiazoles are more electronegative than isoxazoles, which could improve binding to polar targets. The dichlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to fluorophenyl groups .
Isoxazole vs. Pyrazole (): The pyrazole derivative in shares a sulfur-containing substituent (chlorophenylsulfanyl) but lacks the dichlorophenyl group.
Substituent Effects
Dichlorophenyl vs. Fluorophenyl (): The 3,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than mono-fluorinated phenyl groups (e.g., in ). This may enhance membrane permeability but reduce solubility. In contrast, fluorophenyl groups improve metabolic stability and bioavailability in some analogs .
Phenylsulfanylmethyl vs. Piperidine-substituted analogs (e.g., 5a-5k) exhibit basicity and hydrogen-bonding capacity, which may improve interactions with enzymatic targets .
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a unique structure that includes a dichlorophenyl group and a phenylsulfanyl methyl group. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and toxicology.
Chemical Structure and Properties
The chemical formula for this compound is C₁₆H₁₁Cl₂N₃O. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 324.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 339019-68-0 |
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Studies have indicated that isoxazole derivatives possess significant anticancer properties. For instance, a study evaluating various isoxazoles demonstrated that certain derivatives exhibited cytotoxic effects against human promyelocytic leukemia cell lines (HL-60) with IC₅₀ values ranging from 86 to 755 μM. Specifically, the compound induced apoptosis and cell cycle arrest by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1 .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
- Cellular Pathway Interference : It may disrupt signal transduction pathways or metabolic processes.
- Reactive Species Generation : Potentially leading to oxidative stress within cells .
Case Studies
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of related isoxazole compounds showed that they could significantly decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle arrest .
- Comparative Analysis : In comparison with other similar compounds, such as 5-Phenyl-3-methylisoxazole, it was found that the unique combination of dichlorophenyl and phenylsulfanyl groups in this compound enhances its reactivity and biological activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of isoxazoles for their biological activities. The findings suggest that modifications to the isoxazole ring can lead to enhanced potency against cancer cells and other biological targets.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole?
The synthesis of isoxazole derivatives often involves cyclization or substitution reactions. For chlorinated isoxazoles, a common method includes using N-chlorosuccinimide (NCS) in dichloromethane (DCM) under mild conditions (room temperature, 4–5 hours), followed by purification via crystallization with hot ethanol . Critical parameters include:
- Stoichiometric control : Ensure a 1:1 molar ratio of starting isoxazole to NCS to avoid over-chlorination.
- Solvent selection : DCM or DMF enhances reaction efficiency due to their polarity and compatibility with NCS.
- Purification : Ethyl acetate extraction and MgSO₄ drying are essential to remove impurities .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Combined spectroscopic and chromatographic methods are recommended:
- IR spectroscopy : Identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ for the phenylsulfanyl group) .
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons for dichlorophenyl at δ 7.2–7.8 ppm) .
- GC-MS : Verify molecular weight and fragmentation patterns (e.g., [M]⁺ peak at m/z ~363) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 16–17° deviations between isoxazole and phenyl rings) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or pharmacological activity may arise from:
- Assay variability : Standardize testing protocols (e.g., broth microdilution for MIC values) and use reference strains (e.g., S. aureus ATCC 25923) .
- Solubility differences : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid solvent interference .
- Structural analogs : Compare activity with derivatives (e.g., 5-(4-fluorophenylthio) analogs) to isolate substituent effects .
Advanced: What methodologies are effective for studying the structure-activity relationship (SAR) of the phenylsulfanyl group?
- Functional group replacement : Synthesize analogs with sulfone (phenylsulfonyl) or methylthio groups to evaluate electronic effects on bioactivity .
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to assess interactions with targets like MAPK, where the sulfanyl group may modulate hydrogen bonding .
- Pharmacokinetic profiling : Measure logP values to correlate lipophilicity (increased by the dichlorophenyl group) with membrane permeability .
Advanced: How does the dichlorophenyl substituent influence the compound’s chemical stability?
- Electron-withdrawing effects : The 3,4-dichloro group enhances electrophilicity of the isoxazole ring, increasing susceptibility to nucleophilic attack. Stability studies under basic conditions (pH > 9) are critical .
- Photodegradation : Monitor UV-Vis absorption (λmax ~280 nm) to assess photolytic decomposition; use amber vials for storage .
Advanced: What strategies are recommended for target identification in pharmacological studies?
- Kinase profiling : Screen against kinase panels (e.g., MAPK pathways) using competitive binding assays (e.g., TR-FRET) .
- Gene knockout models : Use CRISPR/Cas9 to silence candidate targets (e.g., GPCRs) and observe activity loss .
- Metabolite tracking : Employ LC-HRMS to identify metabolic byproducts (e.g., sulfoxide derivatives) in hepatic microsome assays .
Basic: What purification techniques are optimal for isolating high-purity this compound?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate unreacted starting materials.
- Recrystallization : Hot ethanol or acetonitrile yields crystals with >95% purity .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) resolve closely related isomers .
Advanced: How can researchers address challenges in reproducibility of synthetic yields?
- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates.
- Scale-up protocols : Maintain strict temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
